- Metalation of 2(1H)-quinolinone: Synthesis of 3-substituted compounds, Synthesis, 1995, (11), 1362-4

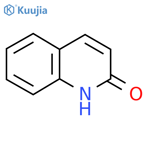

Cas no 91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde)

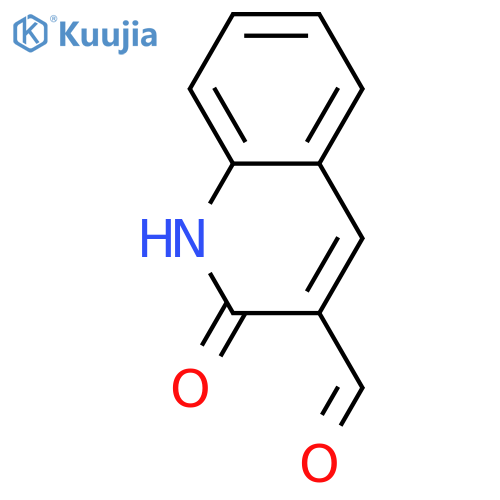

91301-03-0 structure

Nome del prodotto:2-Hydroxyquinoline-3-carbaldehyde

2-Hydroxyquinoline-3-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde

- 2(1H)-Quinolinone-3-carboxaldehyde

- 1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE

- 2-hydroxyquinoline-3-carbaldehyde

- 2-oxo-1H-quinoline-3-carbaldehyde

- 3-Quinolinecarboxaldehyde,1,2-dihydro-2-oxo-

- 2-oxo-1,2-dihydroquinoline-3-carbaldehyde(SALTDATA: FREE)

- 1,2-Dihydro-2-oxo-3-quinolinecarboxaldehyde (ACI)

- 2-Hydroxy-3-formylquinoline

- 2-Hydroxy-3-quinolinecarboxaldehyde

- 2-Hydroxy-quinoline-3-carbaldehyde

- 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde

- 2-Oxo-1,2-dihydroquinoline-3-carboxaldehyde

- 3-Formyl-2-hydroxyquinoline

- 3-Formyl-2-quinolone

- 3-Formylcarbostyril

- 3-Formylquinolin-2(1H)-one

- 2-Hydroxyquinoline-3-carbaldehyde, AldrichCPR

- CHEMBL3609843

- STL381739

- BP-10827

- 91301-03-0

- 2-Oxo-1,2-dihydro-3-quinoline carbaldehyde

- 2-oxo-1,2-dihydro-3-quinolinecarboxaldehyde

- DTXSID30343371

- Oprea1_039486

- SY042010

- Z56974846

- Oprea1_305229

- AKOS000320276

- MFCD02642162

- 2-Hydroxy-3-quinolinecarbaldehyde #

- MFCD00563443

- quinolone-3-carbaldehyde

- WLZ3334

- 3-FORMYL-2QUINOLONE

- SCHEMBL98219

- BBL028761

- STK050769

- H-2008

- F0342-0036

- EN300-07553

- 2-Oxo-1,2-dihydro-quinoline-3-carbaldehyde

- 1,2-dihydro-2-oxoquinoline-3-carbaldehyde

- AB11914

- J-510204

- AKOS000270322

- CS-0117078

- 2-Hydroxyquinoline-3-carbaldehyde

-

- MDL: MFCD00563443

- Inchi: 1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)

- Chiave InChI: VWHKEYXRRNSJTN-UHFFFAOYSA-N

- Sorrisi: O=CC1C(=O)NC2C(=CC=CC=2)C=1

Proprietà calcolate

- Massa esatta: 173.04800

- Massa monoisotopica: 173.047678466g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 13

- Conta legami ruotabili: 1

- Complessità: 270

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1

- Superficie polare topologica: 46.2Ų

Proprietà sperimentali

- Punto di fusione: >250°C

- Punto di ebollizione: 434.9℃ at 760 mmHg

- PSA: 50.19000

- LogP: 1.75290

- Sensibilità: Air Sensitive

2-Hydroxyquinoline-3-carbaldehyde Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H319

- Dichiarazione di avvertimento: P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 22-36

- Istruzioni di sicurezza: 26

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:IRRITANT

2-Hydroxyquinoline-3-carbaldehyde Dati doganali

- CODICE SA:2933499090

- Dati doganali:

Codice doganale cinese:

2933499090Panoramica:

2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-Hydroxyquinoline-3-carbaldehyde Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM229626-1g |

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde |

91301-03-0 | 95% | 1g |

$89 | 2022-08-31 | |

| Enamine | EN300-07553-5.0g |

2-hydroxyquinoline-3-carbaldehyde |

91301-03-0 | 95% | 5g |

$260.0 | 2023-05-01 | |

| Enamine | EN300-07553-0.05g |

2-hydroxyquinoline-3-carbaldehyde |

91301-03-0 | 95% | 0.05g |

$23.0 | 2023-10-28 | |

| eNovation Chemicals LLC | D767695-10g |

1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE |

91301-03-0 | 95% | 10g |

$495 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020899-500mg |

2(1H)-Quinolinone-3-carboxaldehyde |

91301-03-0 | 500mg |

2485.0CNY | 2021-08-04 | ||

| TRC | H947170-100mg |

2-Hydroxyquinoline-3-carbaldehyde |

91301-03-0 | 100mg |

$144.00 | 2023-05-18 | ||

| TRC | H947170-25mg |

2-Hydroxyquinoline-3-carbaldehyde |

91301-03-0 | 25mg |

$64.00 | 2023-05-18 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33508-1g |

2(1H)-Quinolinone-3-carboxaldehyde, 97% |

91301-03-0 | 97% | 1g |

¥6022.00 | 2023-02-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020899-1g |

2(1H)-Quinolinone-3-carboxaldehyde |

91301-03-0 | 1g |

4144.0CNY | 2021-07-07 | ||

| eNovation Chemicals LLC | D767695-5g |

1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE |

91301-03-0 | 95% | 5g |

$190 | 2024-06-07 |

2-Hydroxyquinoline-3-carbaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran

1.2 Reagents: Butyllithium Solvents: Hexane

1.3 -

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Butyllithium Solvents: Hexane

1.3 -

1.4 Reagents: Hydrochloric acid Solvents: Water

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Design and synthesis of uracil/thiouracil based quinoline scaffolds as topoisomerases I/II inhibitors for chemotherapy: A new hybrid navigator with DFT calculation, Bioorganic Chemistry, 2023, 136,

Metodo di produzione 3

Condizioni di reazione

1.1 -

2.1 Reagents: Phosphorus oxychloride

3.1 Reagents: Acetic acid ; reflux

2.1 Reagents: Phosphorus oxychloride

3.1 Reagents: Acetic acid ; reflux

Riferimento

- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities, Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1),

Metodo di produzione 4

Condizioni di reazione

1.1 -

2.1 Reagents: Phosphorus oxychloride ; 80 - 90 °C

3.1 Reagents: Hydrochloric acid Solvents: Water ; reflux

2.1 Reagents: Phosphorus oxychloride ; 80 - 90 °C

3.1 Reagents: Hydrochloric acid Solvents: Water ; reflux

Riferimento

- Synthesis, characterization and antimicrobialevaluation of schiff base 4-thaizolidinones of aminosalicylic acid derivatives, European Journal of Biomedical and Pharmaceutical Sciences, 2022, 9(10), 346-352

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium acetate ; 2.2 min

Riferimento

- Effective microwave synthesis of some ring fused quinolines, Elixir Online Journal, 2012, 9131, 9131-9133

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Design and Evaluation of Quinolone Derivatives as Potent Inhibitors of Wild-type TTR and V30M TTR Amyloidogenesis, Bulletin of the Korean Chemical Society, 2015, 36(2), 719-722

Metodo di produzione 7

Condizioni di reazione

1.1 -

2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

Riferimento

- Design, synthesis, characterization and biological activity studies on coumarin carbohydrazide containing quinoline derivatives, Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2013, 1(1), 39-47

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C

2.1 Reagents: Phosphorus oxychloride ; 6 h, 100 °C

3.1 Reagents: Acetic acid Solvents: Water ; 3 h, 100 °C

2.1 Reagents: Phosphorus oxychloride ; 6 h, 100 °C

3.1 Reagents: Acetic acid Solvents: Water ; 3 h, 100 °C

Riferimento

- New Oxoquinoline-Imidazole Based Fluorescence Signaling Switches for the Determination of Zn2+/F- (OFF-ON), and Fe3+/Picric Acid (ON-OFF): Applications in Anticancer Activity, ChemistrySelect, 2022, 7(31),

Metodo di produzione 9

Condizioni di reazione

Riferimento

- Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents, Bioorganic Chemistry, 2021, 106,

Metodo di produzione 10

Condizioni di reazione

1.1 -

2.1 Reagents: Phosphorus oxychloride

3.1 Solvents: Acetic acid ; reflux

2.1 Reagents: Phosphorus oxychloride

3.1 Solvents: Acetic acid ; reflux

Riferimento

- Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp, Scientific Reports, 2021, 11(1),

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Acetic acid , Sodium acetate ; 2 min

Riferimento

- Recent approach to the synthesis of 3-formylquinolin-2(1H)-ones, International Journal of Current Research, 2013, 5(5), 1046-1048

Metodo di produzione 12

Condizioni di reazione

1.1 -

2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 8 - 19 h, 0 °C → 80 °C

2.2 Solvents: Water ; 10 min, 0 - 10 °C

3.1 Reagents: Acetic acid Solvents: Water ; 24 - 72 h, reflux

2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 8 - 19 h, 0 °C → 80 °C

2.2 Solvents: Water ; 10 min, 0 - 10 °C

3.1 Reagents: Acetic acid Solvents: Water ; 24 - 72 h, reflux

Riferimento

- Design of new quinolin-2-one-pyrimidine hybrids as sphingosine kinases inhibitors, Bioorganic Chemistry, 2020, 94,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Acetic acid , Oxygen Catalysts: Amberlyst 15 Solvents: Acetic acid , Water ; rt; rt → reflux; 3 h, reflux

Riferimento

- A Simple One-Pot Synthesis of New Imidazol-2-yl-1H-quinolin-2-ones from the Direct Reaction of 2-Chloroquinolin-3-carbaldehyde with Aromatic o-Diamines, European Journal of Organic Chemistry, 2010, (2), 317-325

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Acetic acid Solvents: Water

Riferimento

- Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents, MedChemComm, 2017, 8(6), 1158-1172

Metodo di produzione 15

Condizioni di reazione

1.1 Solvents: Water ; 0 - 5 °C; 8 h, 80 - 90 °C

1.2 Reagents: Phosphorus oxychloride ; 5 min, cooled

1.3 Reagents: Acetic acid ; 4 h, reflux

1.2 Reagents: Phosphorus oxychloride ; 5 min, cooled

1.3 Reagents: Acetic acid ; 4 h, reflux

Riferimento

- Synthesis, characterization and fluorescence study of N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide and its metal complexes, Heterocyclic Letters, 2015, 5(2), 251-259

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Water

Riferimento

- Synthesis of Novel Quinoline-substituted 1,4-dihydropyridine Derivatives via Hantzsch Reaction in Aqueous Medium: Potential Bioactive Compounds, Journal of Heterocyclic Chemistry, 2017, 54(1), 131-136

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran

2.1 Reagents: Hydrochloric acid Solvents: Water

2.2 Reagents: Sodium carbonate

2.1 Reagents: Hydrochloric acid Solvents: Water

2.2 Reagents: Sodium carbonate

Riferimento

- Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolines, Journal of Heterocyclic Chemistry, 1989, 26(6), 1589-94

2-Hydroxyquinoline-3-carbaldehyde Raw materials

- 2-HYDROXYQUINOLINE

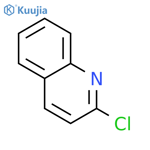

- 2-Chloroquinoline

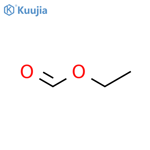

- Ethyl formate

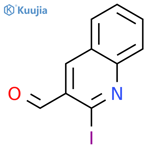

- 2-Chloroquinoline-3-carbaldehyde

- 2-Iodoquinoline-3-carbaldehyde

2-Hydroxyquinoline-3-carbaldehyde Preparation Products

2-Hydroxyquinoline-3-carbaldehyde Letteratura correlata

-

Duraisamy Senthil Raja,Nattamai S. P. Bhuvanesh,Karuppannan Natarajan Dalton Trans. 2012 41 4365

-

M. Hossein Khalilian,Saber Mirzaei,Avat (Arman) Taherpour New J. Chem. 2015 39 9313

-

Tejas M. Dhameliya,Hiren A. Donga,Punit V. Vaghela,Bhoomi G. Panchal,Dipen K. Sureja,Kunjan B. Bodiwala,Mahesh T. Chhabria RSC Adv. 2020 10 32740

-

Duraisamy Senthil Raja,Nattamai S. P. Bhuvanesh,Karuppannan Natarajan Dalton Trans. 2012 41 4365

-

Eswaran Ramachandran,Duraisamy Senthil Raja,Joshua L. Mike,Timothy R. Wagner,Matthias Zeller,Karuppannan Natarajan RSC Adv. 2012 2 8515

91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde) Prodotti correlati

- 2721-59-7(3-methyl-1,2-dihydroquinolin-2-one)

- 50290-20-5(3-Acetyl-1H-quinolin-2-one)

- 94830-58-7(5-benzyl-4,5-dihydro-1H-imidazol-2-amine)

- 1530823-22-3(6,6-dimethyl-5-oxa-7-azaspiro2.5octane)

- 2229251-09-4(4-(2,4,5-trimethoxyphenyl)-1H-pyrazole)

- 113875-04-0(Benzeneacetic acid, (2-thienylmethylene)hydrazide)

- 204847-08-5(2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid)

- 1044774-02-8(1-[(2-bromophenyl)methyl]pyrrolidin-3-ol)

- 1899058-60-6(3-(5-chloro-2,3-dimethoxyphenyl)prop-2-en-1-amine)

- 2137958-56-4(rac-(1R,2R)-1-cyano-2-sulfamoylcyclopropane-1-carboxamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:91301-03-0)2-Hydroxyquinoline-3-carbaldehyde

Purezza:99%/99%

Quantità:5g/25g

Prezzo ($):271.0/949.0